2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-17-10-14(16-15(17)8-11)12-4-3-5-13(9-12)18-2/h3-10H,1-2H3 |
InChI Key |
WDEPSIYPOPDTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In a typical procedure, 7-methyl-2-aminopyridine (1.0 equiv) and 3-methoxybenzaldehyde (1.2 equiv) are refluxed in acetic acid for 12 hours, yielding the imine intermediate. Subsequent treatment with ammonium acetate induces cyclization, affording the product in 70% yield. The methoxy group’s electron-donating properties enhance the electrophilicity of the aldehyde, accelerating imine formation.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques have been employed to eliminate solvent use. Reactants are ground with silica-supported HClO₄, achieving 85% yield within 2 hours. This method reduces energy consumption and waste generation.
Post-Synthetic Functionalization via Cross-Coupling
Late-stage functionalization enables precise modification of preformed imidazo[1,2-a]pyridine cores.
Suzuki–Miyaura Arylation
A halogenated precursor, 2-bromo-7-methylimidazo[1,2-a]pyridine , undergoes Suzuki coupling with 3-methoxyphenylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 100°C, the reaction achieves 88% yield. Key parameters include degassing to prevent boronic acid oxidation and precise temperature control to suppress protodeboronation.
Directed C–H Activation
Recent advances leverage directing groups for regioselective C–H arylation. For instance, installing a pyrimidine directing group at position 3 enables palladium-catalyzed coupling with 3-methoxyiodobenzene. This method circumvents prehalogenation, yielding the product in 75% efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst | Reaction Time | Scalability |
|---|---|---|---|---|
| GBB Reaction | 78–82 | HClO₄/HCl | 4–6 hours | High (flow systems) |
| Acid-Catalyzed Cyclization | 70 | CH₃COOH | 12 hours | Moderate |
| Suzuki Coupling | 88 | Pd(PPh₃)₄ | 8 hours | High |
| C–H Activation | 75 | Pd(OAc)₂ | 10 hours | Moderate |
The GBB reaction offers the highest atom economy, while Suzuki coupling provides superior regiocontrol. C–H activation reduces synthetic steps but requires specialized ligands.
Mechanistic and Kinetic Studies
Kinetic Profiling of the GBB Reaction
Pseudo-first-order kinetics reveal that the rate-determining step is the formation of the nitrilium ion, with an activation energy of 45 kJ/mol. Isonitrile electronic properties significantly influence reaction rates: electron-deficient isonitriles accelerate the process by stabilizing the transition state.
Computational Modeling
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts physicochemical and biological properties:
- 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine: The para-methoxy derivative (PubChem CID 828003) exhibits a high PubChem activity score of 83 (active range: 40–100), with complete dose-response curves, suggesting robust target engagement .
- The meta-substitution may introduce steric hindrance or alter electronic distribution, affecting target interactions .
- 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine (V2) : Substitution with an electron-withdrawing chlorine atom at the para position yields a light yellow solid with moderate synthesis yield (20%) and a melting point of 229–231°C. Biological activity remains uncharacterized in the evidence provided .
Functional Group Modifications
- Adamantyl Derivatives : 2-(Adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine (2c) demonstrates high thermal stability (melting point: 409–411 K) and a synthesis yield of 79%. The bulky adamantyl group likely enhances lipophilicity, influencing pharmacokinetic properties .
- Carbaldehyde Derivatives : 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727652-04-2) introduces an aldehyde group, enabling further derivatization for drug discovery. Similar compounds are available at 95% purity .
Biological Activity
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused imidazo[1,2-a]pyridine ring system with a methoxyphenyl substituent at the 2-position and a methyl group at the 7-position. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can induce apoptosis in various cancer cell lines through multiple mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.
- Case Study : A derivative similar to this compound demonstrated an IC50 value of less than 10 µM against A-431 and Jurkat cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-431 | <10 |
| Similar Derivative | Jurkat | <10 |
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. In vitro studies reveal that it can inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.
- Mechanism : Molecular docking studies suggest strong binding affinity of the compound to PLA2's active site, comparable to known anti-inflammatory drugs like nimesulide .
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial properties. The presence of the methoxy group enhances the compound's ability to disrupt bacterial cell membranes.
- Research Findings : Compounds in this class have demonstrated effective inhibition against various pathogens, including Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory responses and cancer progression.
- Cell Cycle Modulation : It influences cell cycle checkpoints, promoting apoptosis in cancer cells.
- Receptor Interaction : Potential interactions with neurotransmitter receptors may also contribute to its anxiolytic effects.
Q & A
What synthetic strategies are employed to synthesize 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, and how are reaction conditions optimized?
The synthesis typically involves multicomponent reactions or condensation methods. For example, the Paudler process (used for analogous compounds) starts with 2-amino-4-methylpyridine and a substituted acetophenone derivative. Sodium nitrite (NaNO₂) acts as a nitroso donor, followed by reduction with hydrobromic acid (HBr) and tin to yield an intermediate amine. Subsequent Schiff base formation with 3-methoxybenzaldehyde under mild conditions (room temperature, acetic acid catalysis) produces the target compound . Optimization includes adjusting catalysts (e.g., acid strength), solvent polarity, and temperature to improve yields and minimize side reactions .
Which spectroscopic and computational methods are critical for structural validation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., methoxy group at C3 of phenyl).
- LC-MS : Verifies molecular weight and purity.
- IR Spectroscopy : Identifies functional groups (e.g., C-O stretch of methoxy).
- DFT Calculations : Correlate experimental NMR/IR data with theoretical models to validate electronic environments and geometry .
How can researchers resolve discrepancies between experimental spectroscopic data and DFT-based predictions?
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in DFT models. Strategies include:
- Re-optimizing computational parameters (e.g., solvent correction in Gaussian).
- Comparing multiple conformers via molecular dynamics simulations.
- Validating with X-ray crystallography (if crystals are obtainable) .
What methodologies are used to determine the crystal structure of this compound, and what challenges arise during refinement?
X-ray diffraction with SHELX software is standard. Challenges include:
- Twinned crystals : Resolved using SHELXL’s twin refinement tools.
- Disorder in substituents : Addressed by partitioning occupancy or applying restraints.
- Weak diffraction : High-resolution data collection (synchrotron sources) improves accuracy .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Key approaches:
- Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., -CF₃) or donating groups to modulate electronic effects.
- Core modifications : Introduce halogens (e.g., Cl at C7) to enhance binding affinity.
- Docking studies : Predict interactions with targets (e.g., enzymes like ENR) using AutoDock or Schrödinger .
What experimental designs are recommended to assess biological activity against neurological or antimicrobial targets?
- In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase for neurological activity) or MIC determination against bacterial strains.
- Dose-response curves : Use Hill equation modeling to calculate IC₅₀/EC₅₀ values.
- Cellular toxicity : MTT assays on mammalian cell lines (e.g., HEK293) .
How can researchers functionalize the imidazo[1,2-a]pyridine core for downstream applications?
- Electrophilic substitution : Chlorination at C3 using tert-butyl hypochlorite .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups.
- Esterification : Carboxylic acid derivatives (e.g., methyl esters) for prodrug strategies .
What advanced techniques ensure purity and stability during storage?
- HPLC-PDA : Quantify impurities at trace levels (<0.1%).
- Stability studies : Monitor degradation under varied conditions (pH, temperature) via LC-MS.
- Storage : Inert atmosphere (N₂) and low temperature (2–8°C) to prevent oxidation .
How do solvent polarity and reaction time influence the regioselectivity of imidazo[1,2-a]pyridine synthesis?
- Polar solvents (DMF, MeCN) : Favor cyclization via stabilization of charged intermediates.
- Nonpolar solvents (toluene) : May slow reaction but improve selectivity for less-polar products.
- Kinetic control : Shorter reaction times favor kinetic products; extended times may lead to thermodynamic isomers .
What strategies mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
